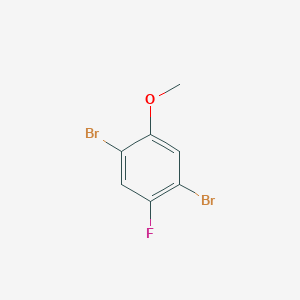

1,4-Dibromo-2-fluoro-5-methoxybenzene

Description

Properties

IUPAC Name |

1,4-dibromo-2-fluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEOAGFIDNZZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Anticipated Properties of 1,4-Dibromo-2-fluoro-5-methoxybenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical landscape of the novel compound 1,4-Dibromo-2-fluoro-5-methoxybenzene. As of the latest literature review, a specific CAS number and detailed experimental properties for this molecule are not publicly available, suggesting its status as a non-commercial, research-novel entity. This document, therefore, transitions from a standard data sheet to a forward-looking scientific guide. Herein, we present a reasoned, multi-step synthetic pathway to 1,4-Dibromo-2-fluoro-5-methoxybenzene, leveraging established principles of organic chemistry. Each proposed synthetic step is accompanied by a discussion of the underlying mechanistic principles, regiochemical considerations, and detailed experimental protocols for the precursor materials. Furthermore, we provide a tabulated summary of the known properties of the key starting material and predict the key physicochemical properties of the target compound. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and explore the applications of this unique halogenated aromatic compound.

Introduction and Rationale

Halogenated and methoxy-substituted benzene rings are privileged scaffolds in medicinal chemistry and materials science. The specific arrangement of two bromine atoms, a fluorine atom, and a methoxy group in 1,4-Dibromo-2-fluoro-5-methoxybenzene offers a unique combination of steric and electronic properties. The bromine atoms provide reactive handles for cross-coupling reactions, while the fluorine and methoxy groups can modulate metabolic stability, lipophilicity, and binding interactions of derivative molecules. Given the absence of this compound in commercial catalogs, this guide provides the necessary intellectual framework for its de novo synthesis.

Proposed Synthetic Pathway

A logical and efficient synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene can be envisioned starting from the commercially available precursor, 4-Bromo-2-fluoroanisole. The proposed two-step synthesis involves the regioselective bromination of this starting material.

DOT Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

In-Depth Analysis of the Synthetic Route

Starting Material: 4-Bromo-2-fluoroanisole

The judicious choice of starting material is paramount for an efficient synthesis. 4-Bromo-2-fluoroanisole (CAS Number: 2357-52-0) is a commercially available compound, providing a solid foundation for the proposed synthesis.[1][2]

| Property | Value | Source |

| CAS Number | 2357-52-0 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 105-107 °C at 17 Torr | [4] |

| Melting Point | 16 °C | [4] |

Step 2: Regioselective Bromination

The key transformation in this synthesis is the introduction of a second bromine atom onto the 4-Bromo-2-fluoroanisole ring. This is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group (-OCH₃), the fluorine atom (-F), and the bromine atom (-Br).

-

Methoxy Group (-OCH₃): A strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

-

Fluorine Atom (-F): A deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director through resonance.

-

Bromine Atom (-Br): A deactivating group that is also an ortho, para-director.

In 4-Bromo-2-fluoroanisole, the positions ortho to the powerful activating methoxy group are C3 and C5. The C5 position is sterically less hindered and is also ortho to the fluorine atom and meta to the bromine atom. The position para to the methoxy group is already occupied by the bromine atom. Therefore, the incoming electrophile (Br⁺) is most likely to attack the C5 position, leading to the desired 1,4-Dibromo-2-fluoro-5-methoxybenzene.

DOT Diagram of Regioselectivity:

Caption: Analysis of directing effects for electrophilic bromination.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Materials:

-

4-Bromo-2-fluoroanisole (CAS: 2357-52-0)

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-fluoroanisole (1.0 equivalent) in anhydrous acetonitrile.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.

-

Slowly add the NBS solution dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Predicted Properties and Characterization of 1,4-Dibromo-2-fluoro-5-methoxybenzene

While experimental data is unavailable, the following properties can be predicted based on the structure.

| Property | Predicted Value |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water. |

| ¹H NMR | Two aromatic singlets are expected. |

| ¹³C NMR | Seven distinct carbon signals are expected in the aromatic region, plus one for the methoxy group. |

| ¹⁹F NMR | A singlet is expected. |

| Mass Spectrometry | A characteristic isotopic pattern for two bromine atoms will be observed. |

Safety and Handling

As a novel compound, 1,4-Dibromo-2-fluoro-5-methoxybenzene should be handled with extreme care. Assume it is toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

The starting material, 4-Bromo-2-fluoroanisole, is a combustible liquid and should be handled accordingly.[2] N-Bromosuccinimide is a lachrymator and an irritant. Concentrated sulfuric acid is highly corrosive.

Potential Applications in Research and Drug Development

1,4-Dibromo-2-fluoro-5-methoxybenzene is a promising building block for the synthesis of more complex molecules. The two distinct bromine atoms can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce different substituents. This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs or for the development of new organic materials. The presence of the fluorine and methoxy groups can impart desirable pharmacokinetic properties to potential drug candidates.

Conclusion

While 1,4-Dibromo-2-fluoro-5-methoxybenzene is not a commercially available compound, this technical guide provides a robust and scientifically sound proposal for its synthesis from readily available starting materials. The detailed analysis of the synthetic route, including regiochemical considerations and a proposed experimental protocol, offers a clear path for researchers to access this novel molecule. The predicted properties and potential applications highlight the value of this compound as a versatile building block in chemical synthesis, with potential impacts in medicinal chemistry and materials science.

References

-

CAS Common Chemistry. 4-Bromo-2-fluoroanisole. [Link]

Sources

Synthesis route for 1,4-Dibromo-2-fluoro-5-methoxybenzene

An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of 1,4-Dibromo-2-fluoro-5-methoxybenzene

In the landscape of modern synthetic chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 1,4-Dibromo-2-fluoro-5-methoxybenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its utility is derived from a unique substitution pattern: two bromine atoms, a fluorine atom, and a methoxy group. This arrangement provides multiple, distinct reactive sites for orthogonal chemical modifications.

The presence of two halogens offers diverse opportunities for cross-coupling reactions (such as Suzuki, Heck, or Sonogashira), nucleophilic aromatic substitution, and the formation of organometallic reagents.[1] The electron-donating methoxy group and the fluorine atom modulate the electronic properties of the benzene ring, influencing regioselectivity in subsequent reactions and impacting the physicochemical properties of derivative compounds.[1] This guide provides a comprehensive overview of a reliable and efficient synthetic route to this key intermediate, grounded in the principles of electrophilic aromatic substitution, and offers a detailed protocol for its practical implementation in a laboratory setting.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, 1,4-Dibromo-2-fluoro-5-methoxybenzene, is a tetrasubstituted benzene ring. A logical and efficient approach to its synthesis is through the functionalization of a less complex, commercially available precursor. The most powerful directing group on the target ring is the methoxy (-OCH₃) substituent, which is a strong ortho, para-director for electrophilic aromatic substitution. The fluorine (-F) atom is also an ortho, para-director, though less activating than the methoxy group.

This suggests a retrosynthetic disconnection of the two C-Br bonds, leading back to a disubstituted precursor: 1-fluoro-4-methoxybenzene (also known as 4-fluoroanisole).[2][3] This starting material is readily available and possesses a substitution pattern that ideally directs the incoming electrophiles (bromine) to the desired positions.

The methoxy group at C5 and the fluorine atom at C2 will direct bromination to the positions ortho to the methoxy group (C4 and C6) and ortho to the fluorine atom (C1 and C3). The powerful activating and directing effect of the methoxy group will dominate, leading to substitution at the C1 and C4 positions (relative to the fluorine at C2 and methoxy at C5), yielding the desired product. The core of this synthesis is therefore a regioselective electrophilic aromatic dibromination .[4]

Core Synthesis: Electrophilic Aromatic Bromination

The transformation of 1-fluoro-4-methoxybenzene to 1,4-Dibromo-2-fluoro-5-methoxybenzene is achieved via electrophilic aromatic substitution. This class of reaction involves the attack of an electron-rich aromatic ring on an electrophile, followed by the restoration of aromaticity.[4]

Mechanism of Action

The reaction proceeds through a well-established mechanism:

-

Generation of Electrophile: Molecular bromine (Br₂) is polarized by the solvent or an optional Lewis acid catalyst, creating a potent electrophile (Br⁺).

-

Nucleophilic Attack: The electron-rich π-system of the 1-fluoro-4-methoxybenzene ring attacks the electrophilic bromine atom. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The positive charge of this intermediate is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization and favoring substitution ortho to it.

-

Deprotonation: A base (e.g., solvent or counter-ion) removes a proton from the carbon atom bearing the new bromine substituent, collapsing the arenium ion and restoring the aromatic system.

-

Second Bromination: The resulting monobrominated intermediate is still highly activated by the methoxy group and rapidly undergoes a second electrophilic bromination at the other vacant ortho position to yield the final dibrominated product.

Synthetic Workflow Diagram

The overall process, from starting material to purified product, is illustrated below.

Caption: Workflow for the synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 1-Fluoro-4-methoxybenzene | 459-60-9 | 126.13 | 5.00 g | 39.6 | 1.0 |

| Bromine (Br₂) | 7726-95-6 | 159.81 | 4.40 mL (13.6 g) | 85.2 | 2.15 |

| Glacial Acetic Acid | 64-19-7 | 60.05 | ~60 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | - |

| Sodium Thiosulfate (sat. aq.) | 7772-98-7 | 158.11 | As needed | - | - |

| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | ~50 mL | - | - |

| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, dissolve 1-fluoro-4-methoxybenzene (5.00 g, 39.6 mmol) in 40 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C with gentle stirring.

-

Bromine Addition: Prepare a solution of bromine (4.40 mL, 85.2 mmol) in 20 mL of glacial acetic acid and load it into the addition funnel. Caution: Bromine is highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE (gloves, safety goggles, lab coat). Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

-

Work-up: Add saturated aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford 1,4-Dibromo-2-fluoro-5-methoxybenzene as a crystalline solid.

Safety Precautions

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. All manipulations must be performed in a well-ventilated chemical fume hood. Have a bromine quenching agent (sodium thiosulfate) readily available.

-

Acetic Acid: Corrosive and causes burns. Use in a fume hood.

-

Organic Solvents: Ethyl acetate is flammable. Keep away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and chemical splash goggles.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Yield: Expected yield is typically in the range of 75-90%.

-

Characterization Data:

-

¹H NMR: Protons on the aromatic ring will appear as distinct singlets or doublets with coupling constants characteristic of their substitution pattern. The methoxy group will appear as a singlet around 3.8-4.0 ppm.

-

¹³C NMR: The spectrum will show the expected number of signals for the aromatic carbons and the methoxy carbon.

-

¹⁹F NMR: A singlet is expected for the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).

-

Melting Point: A sharp melting point range indicates high purity.

-

Conclusion

The described synthesis provides a robust and high-yielding pathway to 1,4-Dibromo-2-fluoro-5-methoxybenzene. The procedure leverages a classic electrophilic aromatic bromination reaction on a readily available starting material. The causality behind the experimental choices, from the selection of the precursor based on directing group effects to the specific work-up and purification steps, is rooted in fundamental principles of organic chemistry. This self-validating protocol, supported by authoritative chemical principles, equips researchers and drug development professionals with a reliable method to access this versatile and valuable chemical intermediate.

References

- CN102146023A - Method for preparing p-fluoro anisole - Google Patents. This patent describes methods for the synthesis of p-fluoroanisole (1-fluoro-4-methoxybenzene), a key starting material for the synthesis described in this guide.

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. This document provides experimental details for various bromination reactions on substituted anisoles and benzoic acids, offering procedural insights relevant to the synthesis. Available at: [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. This entry provides chemical and physical properties for a related isomer, which is useful for comparative analysis. Available at: [Link]

- CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents. This patent details multi-step syntheses of polyhalogenated benzenes, including nitration and halogenation steps.

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. This article highlights the utility of polyhalogenated anisole derivatives as intermediates in chemical synthesis, particularly in pharmaceutical and agrochemical industries. Available at: [Link]

-

(PDF) 1,4-Dibromo-2,5-dibutoxybenzene - ResearchGate. This paper provides structural information on a related dibrominated benzene derivative. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. This academic paper provides a detailed discussion of the mechanism and regioselectivity of electrophilic aromatic bromination, which is the core reaction of this synthesis. Available at: [Link]

-

1,5-Dibromo-2,4-dimethoxybenzene - PMC - NIH. This publication discusses the synthesis and structural properties of a related dibromo-dimethoxybenzene compound. Available at: [Link]

- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents. This patent describes syntheses involving halogenated anisole derivatives and discusses metal-halogen exchange reactions.

-

1-Bromo-2-fluoro-4-methoxybenzene - ChemBK. This source provides basic properties and safety information for a related isomer. Available at: [Link]

-

1-Bromo-4-fluorobenzene - Wikipedia. This article describes the properties and synthesis of 1-bromo-4-fluorobenzene, a related aryl halide. Available at: [Link]

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. This patent application discusses various bromination agents, including N-bromosuccinimide (NBS), for the synthesis of halogenated benzenes.

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. This procedure from Organic Syntheses provides a reliable method for preparing a related bromo-fluorobenzene compound. Available at: [Link]

-

Benzene, 1-fluoro-4-methoxy- - the NIST WebBook. This database provides physical and chemical data for the starting material, 1-fluoro-4-methoxybenzene. Available at: [Link]

-

1-FLUORO-4-METHOXYBENZENE | CAS 459-60-9 - Matrix Fine Chemicals. This page provides chemical identifiers and information for the starting material. Available at: [Link]

- CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. This patent details bromination reactions on activated aromatic rings, providing context for the reaction conditions.

Sources

1H NMR spectrum analysis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount, and ¹H NMR serves as a primary tool for structural verification. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene, a polysubstituted aromatic compound.

The structural complexity of this molecule, featuring two bromine atoms, a fluorine atom, and a methoxy group, presents a fascinating case study in spectral interpretation. The interplay of these substituents—each with distinct electronic and spatial effects—creates a unique magnetic environment for the aromatic protons. This guide will deconstruct the theoretical underpinnings of the expected spectrum, predict the chemical shifts and coupling patterns with reasoned justification, and provide a robust experimental protocol for acquiring high-fidelity data.

Theoretical Framework: Decoding Substituent Effects in ¹H NMR

The ¹H NMR spectrum is governed by three key principles: chemical shift (δ), spin-spin coupling (J), and signal integration. In aromatic systems, these parameters are exquisitely sensitive to the nature and position of substituents on the benzene ring.[2]

1. Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is determined by the local magnetic field it experiences, which is a sum of the strong external magnetic field of the NMR spectrometer and weaker, induced fields from the surrounding electron clouds. Substituents modulate this local field through two primary mechanisms:

-

Inductive Effects: These are transmitted through sigma (σ) bonds. Electronegative atoms like Fluorine (F), Bromine (Br), and Oxygen (O) withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value).

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) electron system of the aromatic ring. The methoxy group (-OCH₃) is a strong π-donor, increasing electron density at the ortho and para positions, causing an upfield shift for protons at these locations. Halogens also exhibit a resonance effect, but it is generally weaker than their inductive effect.

For 1,4-Dibromo-2-fluoro-5-methoxybenzene, the two aromatic protons, H-3 and H-6, are subject to a complex combination of these effects from four different substituents, leading to distinct chemical shifts.

2. Spin-Spin Coupling (J): Through-Bond Connectivity

Spin-spin coupling results in the splitting of NMR signals into multiplets and provides direct evidence of connectivity between nuclei. The magnitude of the coupling constant, J, is independent of the applied magnetic field strength. In this molecule, we must consider two types of coupling:

-

Proton-Proton (¹H-¹H) Coupling: In benzene derivatives, the magnitude of J depends on the number of bonds separating the protons.

-

Ortho coupling (³J_HH): 7–10 Hz

-

Meta coupling (⁴J_HH): 2–3 Hz

-

Para coupling (⁵J_HH): 0–1 Hz

-

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples to nearby protons. These couplings can be significant and occur over multiple bonds.

-

Ortho coupling (³J_HF): 6–10 Hz

-

Meta coupling (⁴J_HF): 5–8 Hz

-

Para coupling (⁵J_HF): 0–3 Hz

-

Predicted ¹H NMR Spectrum Analysis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

The molecule has three chemically distinct sets of protons: the two aromatic protons at positions C-3 and C-6, and the three protons of the methoxy group.

Predicted Chemical Shifts (δ)

To estimate the chemical shifts of H-3 and H-6, we can use the principle of substituent additivity, starting from the chemical shift of benzene (δ ≈ 7.27 ppm).

-

Proton H-6: This proton is ortho to the methoxy group (strong shielding), meta to the fluorine (weak deshielding), and ortho to a bromine (weak deshielding). The dominant effect is the strong shielding from the methoxy group. Therefore, H-6 is expected to be the more upfield of the two aromatic protons. A reasonable estimate places its chemical shift in the range of δ 6.9 - 7.1 ppm .

-

Proton H-3: This proton is ortho to a bromine (weak deshielding), meta to the other bromine (weak deshielding), meta to the methoxy group (weak shielding), and ortho to the fluorine (strong deshielding). The cumulative deshielding effects, particularly from the ortho fluorine, will shift this proton significantly downfield. Its chemical shift is predicted to be in the range of δ 7.3 - 7.5 ppm .

-

Methoxy Protons (-OCH₃): The protons of the methoxy group attached to an aromatic ring typically appear in the range of δ 3.8 - 4.0 ppm .

Predicted Multiplicities and Coupling Constants (J)

The splitting pattern of each signal is determined by its coupling to neighboring non-equivalent nuclei.

-

Proton H-6 Signal:

-

It will be split by H-3 through a meta ¹H-¹H coupling (⁴J_HH ≈ 2-3 Hz).

-

It will also be split by the fluorine at C-2 through an ortho ¹H-¹⁹F coupling (³J_HF ≈ 6-10 Hz).

-

The resulting multiplicity will be a doublet of doublets (dd) .

-

-

Proton H-3 Signal:

-

It will be split by H-6 through the same meta ¹H-¹H coupling (⁴J_HH ≈ 2-3 Hz).

-

It will be split by the fluorine at C-2 through a meta ¹H-¹⁹F coupling (⁴J_HF ≈ 5-8 Hz).

-

This signal will also appear as a doublet of doublets (dd) .

-

-

Methoxy Protons (-OCH₃) Signal:

-

These protons are isolated from other protons and the fluorine by several bonds. No significant coupling is expected.

-

The signal will be a singlet (s) .

-

Integration

The relative areas under each signal will correspond to the number of protons generating the signal. The expected integration ratio is: H-6 : H-3 : -OCH₃ = 1 : 1 : 3 .

Data Summary Table

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| H-6 | 6.9 - 7.1 | Doublet of Doublets (dd) | ⁴J_HH = 2-3, ³J_HF = 6-10 | 1H |

| H-3 | 7.3 - 7.5 | Doublet of Doublets (dd) | ⁴J_HH = 2-3, ⁴J_HF = 5-8 | 1H |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | 3H |

Visualization of Coupling Interactions

Caption: Coupling network in 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum, a systematic approach to sample preparation and data acquisition is essential. This protocol is designed to be a self-validating system.

1. Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of 1,4-Dibromo-2-fluoro-5-methoxybenzene directly into a clean, dry NMR tube.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. Deuterated chloroform (CDCl₃) is an excellent first choice. Its residual proton signal at δ ~7.26 ppm is well-defined and can serve as a secondary chemical shift reference.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. Ensure no solid particles remain.

2. NMR Spectrometer Setup and Calibration

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Data Acquisition Parameters

-

Experiment: Select a standard one-pulse proton experiment.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

-

Pulse Angle: Use a 30-45 degree flip angle to allow for a shorter relaxation delay without saturating the signals.

-

Relaxation Delay (d1): Set a delay of 1-2 seconds. This is a balance between obtaining quantitative integrations and minimizing experiment time.

-

Acquisition Time (at): An acquisition time of 2-4 seconds is recommended to ensure good data point resolution.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

-

Integration: Integrate all signals (-OCH₃, H-3, and H-6) and normalize the values to obtain the relative proton ratios.

Experimental Workflow Diagram

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene is predicted to exhibit a set of well-defined signals that are highly characteristic of its structure. The spectrum should feature two distinct doublet of doublets in the aromatic region and a singlet in the aliphatic region, with an integration ratio of 1:1:3. The precise chemical shifts and coupling constants are a direct consequence of the complex interplay of the inductive and resonance effects of the bromine, fluorine, and methoxy substituents. The presence of significant ¹H-¹⁹F coupling is a key diagnostic feature. By following the detailed experimental protocol provided, researchers can reliably obtain a high-quality spectrum to confirm the identity and purity of this compound, underscoring the power of NMR spectroscopy in modern chemical research and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

-

Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]

Sources

An In-depth Technical Guide to the Predicted 13C NMR Chemical Shifts for 1,4-Dibromo-2-fluoro-5-methoxybenzene

This technical guide provides a detailed analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) spectrum for 1,4-Dibromo-2-fluoro-5-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with field-proven insights to offer a comprehensive understanding of the structural and electronic effects influencing the chemical shifts and coupling constants of this polysubstituted aromatic compound.

Executive Summary

1,4-Dibromo-2-fluoro-5-methoxybenzene presents a unique case for 13C NMR analysis due to the complex interplay of its substituents. The presence of two heavy bromine atoms, a highly electronegative fluorine atom, and an electron-donating methoxy group creates a distinct electronic environment for each carbon atom in the benzene ring. This guide will deconstruct these influences to provide a robust, predicted 13C NMR spectrum. Key features addressed include the additive effects of substituents on aromatic chemical shifts, the significant impact of carbon-fluorine (C-F) spin-spin coupling, and the characteristic signal of the methoxy carbon. Understanding this predicted spectrum is crucial for the structural verification and purity assessment of this compound in synthetic and medicinal chemistry applications.

Theoretical Framework: Substituent Effects in Aromatic 13C NMR

The 13C chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic effects of the substituents attached. These effects are primarily categorized as inductive and resonance (mesomeric) effects, and their impact varies depending on the substituent's position relative to the carbon being observed (ipso, ortho, meta, para).

-

Inductive Effects : These are transmitted through the sigma (σ) bond framework and are largely dependent on the electronegativity of the substituent. Electronegative atoms withdraw electron density, deshielding nearby carbons and shifting their signals downfield (to a higher ppm value). This effect attenuates with distance.

-

Resonance Effects : These are transmitted through the pi (π) electron system of the aromatic ring. Electron-donating groups (like -OCH3) increase electron density, particularly at the ortho and para positions, causing an upfield (lower ppm) shift. Conversely, electron-wthdrawing groups can decrease electron density at these positions.[1]

-

Heavy Atom Effect : For heavier halogens like bromine and iodine, the large, polarizable electron cloud can induce significant shielding of the directly attached (ipso) carbon, causing an upfield shift that counteracts the expected deshielding from its electronegativity.[2]

To predict the chemical shifts in 1,4-Dibromo-2-fluoro-5-methoxybenzene, we will employ the principle of additivity. Starting with the base chemical shift of benzene (approximately 128.5 ppm), we will add the known Substituent Chemical Shift (SCS) values for each of the four substituents for every carbon on the ring.[3][4]

A critical feature of the spectrum will be the presence of carbon-fluorine (C-F) coupling . The 19F nucleus has a spin of I=1/2, similar to a proton, and it couples with 13C nuclei through one or more bonds. This results in the splitting of carbon signals into doublets or more complex multiplets, with the magnitude of the coupling constant (J) decreasing with the number of intervening bonds.[5] Typical C-F coupling constants in fluorinated benzenes are:

-

¹JCF (one bond): ~245 Hz (large)

-

²JCF (two bonds): ~21 Hz

-

³JCF (three bonds): ~8 Hz

-

⁴JCF (four bonds): ~3 Hz[6]

Predicted 13C NMR Spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene

The structure and IUPAC numbering for 1,4-Dibromo-2-fluoro-5-methoxybenzene are presented below. Due to the substitution pattern, all six aromatic carbons are chemically non-equivalent and are expected to produce distinct signals.

Caption: Molecular structure and numbering of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Calculation of Aromatic Carbon Chemical Shifts

The predicted chemical shifts are calculated using the additive model: δC ≈ 128.5 ppm + ΣSCS . The SCS values (in ppm) for the substituents are provided in the table below.

| Substituent | Ipso (C1) | Ortho (C2) | Meta (C3) | Para (C4) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -F | +34.8 | -12.9 | +1.4 | -4.5 |

| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |

Table 1: Substituent Chemical Shift (SCS) values for benzene derivatives.

The detailed calculation for each carbon atom is as follows:

-

C1 (ipso to Br, ortho to F, meta to H, para to Br, meta to OCH3, ortho to H): δ(C1) ≈ 128.5 + SCS(Br, ipso) + SCS(F, ortho) + SCS(Br, para) + SCS(OCH3, meta) δ(C1) ≈ 128.5 + (-5.5) + (-12.9) + (-1.6) + (1.0) = 109.5 ppm

-

C2 (ortho to Br, ipso to F, ortho to H, meta to Br, para to OCH3, meta to H): δ(C2) ≈ 128.5 + SCS(Br, ortho) + SCS(F, ipso) + SCS(Br, meta) + SCS(OCH3, para) δ(C2) ≈ 128.5 + (3.4) + (34.8) + (1.7) + (-7.7) = 160.7 ppm

-

C3 (meta to Br, ortho to F, ipso to H, ortho to Br, meta to OCH3, para to H): δ(C3) ≈ 128.5 + SCS(Br, meta) + SCS(F, ortho) + SCS(Br, ortho) + SCS(OCH3, meta) δ(C3) ≈ 128.5 + (1.7) + (-12.9) + (3.4) + (1.0) = 121.7 ppm

-

C4 (para to Br, meta to F, ortho to H, ipso to Br, ortho to OCH3, meta to H): δ(C4) ≈ 128.5 + SCS(Br, para) + SCS(F, meta) + SCS(Br, ipso) + SCS(OCH3, ortho) δ(C4) ≈ 128.5 + (-1.6) + (1.4) + (-5.5) + (-14.4) = 108.4 ppm

-

C5 (meta to Br, para to F, meta to H, ortho to Br, ipso to OCH3, ortho to H): δ(C5) ≈ 128.5 + SCS(Br, meta) + SCS(F, para) + SCS(Br, ortho) + SCS(OCH3, ipso) δ(C5) ≈ 128.5 + (1.7) + (-4.5) + (3.4) + (31.4) = 160.5 ppm

-

C6 (ortho to Br, meta to F, para to H, meta to Br, ortho to OCH3, ipso to H): δ(C6) ≈ 128.5 + SCS(Br, ortho) + SCS(F, meta) + SCS(Br, meta) + SCS(OCH3, ortho) δ(C6) ≈ 128.5 + (3.4) + (1.4) + (1.7) + (-14.4) = 120.6 ppm

Predicted Methoxy Carbon Chemical Shift

The chemical shift for a methoxy group attached to an aromatic ring typically falls in the range of 55-62 ppm.[7][8] The electronic environment in this molecule does not suggest any extreme effects, so a value in the middle of this range is a reasonable prediction.

-

C7 (-OCH3): ~56.5 ppm

Summary of Predicted 13C NMR Data

The following table summarizes the predicted chemical shifts and the expected splitting patterns due to C-F coupling.

| Carbon Atom | Predicted δ (ppm) | C-F Coupling | Predicted Multiplicity | Predicted JCF (Hz) |

| C1 | 109.5 | ²JCF | Doublet | ~20-25 |

| C2 | 160.7 | ¹JCF | Doublet | ~240-250 |

| C3 | 121.7 | ²JCF | Doublet | ~20-25 |

| C4 | 108.4 | ³JCF | Doublet | ~5-10 |

| C5 | 160.5 | ⁴JCF | Doublet | ~2-5 |

| C6 | 120.6 | ³JCF | Doublet | ~5-10 |

| C7 (-OCH3) | 56.5 | ⁵JCF | Singlet | Negligible |

Table 2: Predicted 13C NMR data for 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Interpretation of the Predicted Spectrum

The predicted spectrum shows seven distinct signals, corresponding to the six unique aromatic carbons and the single methoxy carbon.

-

Downfield Region (160-161 ppm): Two signals are predicted in this region, C2 and C5. C2, being directly attached to the highly electronegative fluorine, is expected to be the most downfield signal and will appear as a large doublet due to the one-bond C-F coupling (¹JCF ≈ 245 Hz).[6] C5, which is ipso to the strongly electron-donating methoxy group, is also significantly deshielded. It should appear as a doublet with a very small four-bond coupling constant (⁴JCF).

-

Midfield Region (120-122 ppm): The two carbons bearing hydrogen atoms, C3 and C6, are predicted in this region, which is typical for substituted aromatic CH carbons. C3 will be a doublet with a two-bond C-F coupling (²JCF), while C6 will be a doublet with a smaller three-bond coupling (³JCF).

-

Upfield Aromatic Region (108-110 ppm): The two carbons attached to bromine, C1 and C4, are predicted to be the most upfield of the aromatic signals. This is a consequence of the "heavy atom effect" of bromine, which induces significant shielding.[2] C1 will show a two-bond C-F coupling, while C4 will exhibit a three-bond coupling.

-

Aliphatic Region (~56.5 ppm): A single, sharp singlet is expected for the methoxy carbon (C7). Any coupling to the fluorine atom over five bonds would be negligible and likely unresolved.[8]

The logical workflow for assigning the spectrum is visualized below.

Caption: Workflow for the analysis of the 13C NMR spectrum.

Experimental Protocol

To acquire a high-quality 13C NMR spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

5.1 Sample Preparation

-

Accurately weigh approximately 20-30 mg of the solid compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent as it is unlikely to interact significantly with the analyte and its residual solvent peak at ~77.16 ppm does not overlap with the predicted signals.[9]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

5.2 Spectrometer Setup and Acquisition

-

Instrumentation: A multinuclear NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) is recommended to ensure adequate signal dispersion.

-

Tuning and Matching: Tune and match the probe for the 13C frequency.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3 solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems).

-

Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without overly saturating quaternary carbons.[10]

-

Acquisition Time (AQ): Set to ~2-3 seconds to ensure good resolution.

-

Relaxation Delay (D1): Set to 2 seconds. A longer delay may be needed to accurately integrate quaternary carbons, but is not essential for initial structural confirmation.

-

Number of Scans (NS): Due to the low natural abundance of 13C and the presence of quaternary carbons, a sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of ~250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected range of signals.

-

5.3 Data Processing

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the CDCl3 triplet to 77.16 ppm.

-

Integrate all signals (note: in a standard proton-decoupled spectrum, integrals are not typically quantitative).

-

Pick and label all peaks, including the measurement of C-F coupling constants for all observed doublets.

Conclusion

This guide provides a comprehensive, theoretically grounded prediction of the 13C NMR spectrum of 1,4-Dibromo-2-fluoro-5-methoxybenzene. By applying the principles of substituent additivity and considering the characteristic effects of carbon-fluorine coupling, a detailed assignment for all seven unique carbon atoms has been proposed. The predicted spectrum is characterized by two downfield signals for the carbons attached to fluorine and oxygen, four more upfield aromatic signals, and a single aliphatic signal for the methoxy carbon. The distinctive feature will be the splitting of all aromatic carbon signals into doublets due to coupling with the fluorine atom. This in-depth analysis serves as an essential reference for any scientist working with this molecule, facilitating accurate spectral interpretation and structural confirmation.

References

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzene. Retrieved from [Link]

-

longaford. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

Sychrovský, V., Vokáčová, Z., & Šponer, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 549–557. Retrieved from [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | benzene-d6 | NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Abraham, R. J., & Cooper, M. A. (1971). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society B: Physical Organic, 2039. Retrieved from [Link]

-

ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? Retrieved from [Link]

-

Johnson, A. (2008, July 9). 13C NMR of fluorinated aromatics. IONiC/VIPEr. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzene, 1-methoxy-4-(methoxymethoxy)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

-

CONICET Digital. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

National Institutes of Health. (2024, December 23). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to 1,4-Dibromo-2-fluoro-5-methoxybenzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-fluoro-5-methoxybenzene is a highly functionalized aromatic compound that has emerged as a valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern—featuring two bromine atoms, a fluorine atom, and a methoxy group—provides a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for site-selective modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,4-Dibromo-2-fluoro-5-methoxybenzene, its synthesis, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. While extensive experimental data for 1,4-Dibromo-2-fluoro-5-methoxybenzene is not widely available in public literature, its properties can be reliably predicted and are also listed by some chemical suppliers.

| Property | Value | Source/Comment |

| CAS Number | 1780954-49-5 | [1][2] |

| Molecular Formula | C₇H₅Br₂FO | [2] |

| Molecular Weight | 283.92 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | Experimental data not found in searches. |

| Boiling Point | Not available | Experimental data not found in searches. |

| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from the nonpolar nature of the molecule and data on similar compounds. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns will be influenced by the surrounding bromo, fluoro, and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be significantly influenced by the electronegativity of the attached halogen and oxygen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-Br, C-F, and C-O-C functional groups, as well as aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks). Fragmentation patterns would likely involve the loss of bromine atoms and the methoxy group.

Synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene

A plausible and efficient synthesis of 1,4-Dibromo-2-fluoro-5-methoxybenzene can be achieved through a multi-step process, likely starting from a more readily available substituted aniline. While a specific protocol for this exact molecule was not found, a general and adaptable synthetic workflow can be proposed based on established organic chemistry reactions.

A potential synthetic route could involve the diazotization of a suitably substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromo substituents. For instance, starting from 4-bromo-2-fluoro-5-methoxyaniline, a two-step sequence could yield the desired product.

Proposed Synthetic Workflow:

A potential synthetic pathway for 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Step-by-Step Protocol (Hypothetical):

-

Diazotization: 4-Bromo-2-fluoro-5-methoxyaniline is dissolved in a suitable acidic medium, such as a mixture of hydrobromic acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt intermediate is monitored.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution. The reaction mixture is stirred at room temperature or gently heated to facilitate the replacement of the diazonium group with a bromine atom.

-

Work-up and Purification: Upon completion of the reaction, the mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1,4-Dibromo-2-fluoro-5-methoxybenzene lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization through various cross-coupling reactions. This regioselectivity is governed by the electronic and steric environment of each bromine atom. The bromine at the 4-position is flanked by a methoxy group and a hydrogen atom, while the bromine at the 1-position is adjacent to a fluorine atom. This difference enables chemists to perform sequential cross-coupling reactions to introduce different functionalities at these positions.

Key Reactions and their Significance in Medicinal Chemistry:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[4] The differential reactivity of the C-Br bonds in 1,4-Dibromo-2-fluoro-5-methoxybenzene can be exploited to selectively couple an aryl or heteroaryl boronic acid at one position, followed by a second coupling at the other position. This strategy is invaluable for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many kinase inhibitors and other drug candidates.[5]

Sequential Suzuki-Miyaura coupling of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds.[1][6] By employing this reaction, various amine-containing fragments can be introduced onto the aromatic core of 1,4-Dibromo-2-fluoro-5-methoxybenzene. This is particularly relevant for the synthesis of compounds targeting protein kinases, where an amino-pyrimidine or a related nitrogen-containing heterocycle often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.

Sequential Buchwald-Hartwig amination of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

The presence of the fluorine atom in 1,4-Dibromo-2-fluoro-5-methoxybenzene is of particular importance in drug design. Fluorine can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. It can also engage in favorable interactions with biological targets, thereby enhancing binding affinity and potency.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dibromo-2-fluoro-5-methoxybenzene. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the searches, general guidelines for handling similar polyhalogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more specific safety information, it is recommended to consult the MSDS of structurally related compounds such as 1,4-dibromo-2-fluorobenzene or 1,4-dibromo-2,5-dimethoxybenzene.[7]

Conclusion

1,4-Dibromo-2-fluoro-5-methoxybenzene is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique arrangement of functional groups allows for site-selective modifications, enabling the efficient construction of complex molecular scaffolds. The ability to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of diverse libraries of compounds for biological screening. As the demand for novel and effective therapeutics continues to grow, the utility of such highly functionalized building blocks in accelerating the drug discovery process is undeniable.

References

- ChemicalBook. 1,4-dibromo-2-fluoro-5-methoxybenzene | 1780954-49-5. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB93185339.htm

- BLDpharm. 1780954-49-5|1,4-Dibromo-2-fluoro-5-methoxybenzene. Available at: https://www.bldpharm.com/products/1780954-49-5.html

- CookeChem. 1,4-Dibromo-2-fluorobenzene , 98% , 1435-52-5. Available at: https://www.cookechem.com/product/1435-52-5

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC425070050

- Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.

- Santa Cruz Biotechnology. 1,4-Dibromo-2,5-dimethoxybenzene. Available at: https://www.scbt.com/p/1-4-dibromo-2-5-dimethoxybenzene-2674-34-2

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC113700250

- ChemicalBook. 1H NMR spectrum of 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5). Available at: https://www.chemicalbook.com/spectrum/1435-52-5_1hnmr.htm

- BLDpharm. 1780954-49-5|1,4-Dibromo-2-fluoro-5-methoxybenzene. Available at: https://www.bldpharm.com/products/1780954-49-5.html

- Sigma-Aldrich. 1,4-Dibromo-2-fluorobenzene 98% | 1435-52-5. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/304093

- Cheméo. Chemical Properties of 1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5). Available at: https://www.chemeo.com/cid/41-232-5/1,4-Dibromo-2-fluorobenzene.html

- The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: https://www.rsc.

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Available at: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-5-bromo-2-fluoro-3-trifluoromethyl-benzaldehyde

- ChemicalBook. 2,4-dibromo-5-methoxyaniline synthesis. Available at: https://www.chemicalbook.com/synthesis/29896-99-9.html

- Fisher Scientific. SAFETY DATA SHEET. Available at: https://www.fishersci.com/msds?productName=AC434940010

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions/5.03%3A_Suzuki-Miyaura_Coupling

- ChemicalBook. IR2 spectrum of 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5). Available at: https://www.chemicalbook.com/spectrum/1435-52-5_ir2.htm

- ChemicalBook. IR Spectrum of 1,4-DIBROMO-2-FLUOROBENZENE(1435-52-5). Available at: https://www.chemicalbook.com/spectrum/1435-52-5_ir.htm

- ChemicalBook. 1,4-dibromo-2-fluoro-5-methoxybenzene | 1780954-49-5. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB93185339.htm

- BenchChem. Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide. Available at: https://www.benchchem.com/application-notes/potential-applications-of-1-bromomethyl-2-fluoro-4-methoxybenzene-in-medicinal-chemistry

- PubChem. 1,4-Dibromo-2,5-difluorobenzene. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/67596

- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Published June 25, 2024. Available at: https://www.scielo.br/j/jbs/a/L3t8W4qY3D3B5x8X7y8Q6Vj/?lang=en

- BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide. Available at: https://www.benchchem.com/application-notes/synthesis-of-kinase-inhibitors-using-3-fluoro-5-iodobenzamide

- ChemScene. 1,4-Dibromo-2-fluorobenzene | 1435-52-5. Available at: https://www.chemscene.com/products/1-4-dibromo-2-fluorobenzene.html

- Guidechem. How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? [1-2]. Available at: https://www.guidechem.com/q-a/how-is-1-4-dibromo-2-fluoro-5-nitrobenzene-prepared-1-2-965851.html

- NIST. Benzene, 1,4-dibromo-. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106376&Type=IR-SPEC&Index=1

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/661d155f97302b1f3c3a4f66

- The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: https://www.rsc.

- University of Washington. Fluorine NMR. Available at: https://www.washington.edu/nmr/wp-content/uploads/2015/12/Fluorine_NMR.pdf

- ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: https://www.researchgate.net/publication/282310129_Significance_of_Fluorine_in_Medicinal_Chemistry_A_Review

- BenchChem. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Published January 17, 2026. Available at: https://www.benchchem.

- Cheméo. Chemical Properties of 1,4-Dibromo-2,5-difluorobenzene (CAS 327-51-5). Available at: https://www.chemeo.com/cid/43-739-4/1,4-Dibromo-2,5-difluorobenzene.html

- University of California, Irvine. Interpretation of mass spectra. Available at: https://sites.chem.uci.edu/spectroscopy/wp-content/uploads/sites/9/2015/03/MS-intro-1.pdf

- Michigan State University. Mass Spectrometry. Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/massspec/masspec1.htm

- Bruker. Ultrafast 19F MAS NMR 090222 revised. Available at: https://www.bruker.com/en/products-and-solutions/mr/nmr-applied-solutions/solid-state-nmr-and-dnp-nmr-spectroscopy/solid-state-nmr-probes/0-7-mm-hfx-probe/_jcr_content/root/sections/tabs/tabs/downloads_62145719/download_1540302824.download.pdf

- Google Patents. WO 2025/109026 A1. Published May 30, 2025. Available at: https://patents.google.

- ResearchGate. (PDF) 1,4-Dibromo-2,5-dibutoxybenzene. Available at: https://www.researchgate.net/publication/230911516_14-Dibromo-25-dibutoxybenzene

- Cheméo. Chemical Properties of 1,4-Dibromo-2-fluorobenzene (CAS 1435-52-5). Available at: https://www.chemeo.com/cid/41-232-5/1-4-Dibromo-2-fluorobenzene

- ResearchGate. Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. Published August 7, 2025. Available at: https://www.researchgate.net/publication/257321689_Regiocontrolled_Suzuki-Miyaura_Couplings_of_35-Dibromo-2-pyrone

- Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Published September 11, 2018. Available at: https://www.beilstein-journals.org/bjoc/articles/14/222

- Chemical Communications (RSC Publishing). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03328g

- Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Published October 3, 2013. Available at: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60223g

- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Published October 23, 2023. Available at: https://www.youtube.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. biophysics.org [biophysics.org]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Molecular structure and conformation of 1,4-Dibromo-2-fluoro-5-methoxybenzene

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,4-Dibromo-2-fluoro-5-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2-fluoro-5-methoxybenzene is a polysubstituted aromatic compound whose unique arrangement of electron-withdrawing halogens and an electron-donating methoxy group makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Understanding its precise three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, intermolecular interactions, and suitability as a synthetic building block. This guide provides a comprehensive analysis of the molecular architecture of 1,4-Dibromo-2-fluoro-5-methoxybenzene, detailing the experimental and computational methodologies used to elucidate its structural parameters and conformational preferences.

Elucidation of the Definitive Molecular Structure

The unambiguous determination of a molecule's three-dimensional atomic arrangement is foundational to all further chemical and biological study. For a crystalline organic compound like 1,4-Dibromo-2-fluoro-5-methoxybenzene, single-crystal X-ray diffraction (SXRD) is the definitive technique, providing precise measurements of bond lengths, bond angles, and intermolecular packing.[2][3]

The Principle of Single-Crystal X-ray Diffraction

SXRD is a powerful analytical method that reveals the atomic and molecular structure of a crystal.[3] When a focused beam of X-rays passes through a highly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[4] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated.[3] From this map, the precise positions of individual atoms can be determined, allowing for the calculation of bond lengths, bond angles, and torsional angles that define the molecular geometry.[2]

Experimental Protocol: From Synthesis to Structure

The following protocol outlines a self-validating workflow for determining the crystal structure of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Step 1: Synthesis and Purification The target compound is typically synthesized via electrophilic substitution reactions on a precursor molecule. For instance, a related compound, 1,4-Dibromo-2-fluoro-5-nitrobenzene, can be prepared by the nitration of 1,4-dibromo-2-fluorobenzene.[5] Following synthesis, the crude product must be purified to ≥98% purity, typically by column chromatography or recrystallization, to ensure the growth of high-quality single crystals.

Step 2: High-Quality Single Crystal Growth The success of an SXRD experiment is critically dependent on the quality of the single crystal.

-

Methodology: Slow evaporation is the most common and effective method for small molecules. A supersaturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) in a clean vial. The vial is loosely capped to allow the solvent to evaporate over several days to weeks at a constant temperature.

-

Causality: Slow evaporation allows molecules to deposit onto a growing lattice in a highly ordered fashion, minimizing defects and resulting in a crystal suitable for diffraction. Crystals should ideally be at least 20 µm in each dimension.[6]

Step 3: X-ray Data Collection

-

Instrumentation: A modern single-crystal X-ray diffractometer, such as an Oxford Diffraction Gemini or a Bruker XtaLAB, is used.[2][6] These instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[6]

-

Procedure: A suitable crystal is selected and mounted on a goniometer head. To minimize thermal vibrations and obtain a higher resolution structure, data is typically collected at a low temperature (e.g., 100 K) using a cryostream cooler.[6] The diffractometer rotates the crystal through a series of angles while irradiating it with X-rays, collecting a complete sphere of diffraction data.

Step 4: Structure Solution and Refinement

-

Software: Specialized software suites like SHELX or OLEX2 are used to process the diffraction data.[7]

-

Process: The collected data is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial molecular model is built. This model is then refined against the experimental data using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Structural Parameters

While the specific crystal structure for 1,4-Dibromo-2-fluoro-5-methoxybenzene is not publicly available as of this writing, its structural parameters can be reliably predicted based on data from closely related compounds, such as 1,4-dibromo-2,5-dimethoxybenzene.[8][9] The benzene ring is expected to be planar, with minor deviations due to substituent effects.

Table 1: Predicted Molecular Geometry of 1,4-Dibromo-2-fluoro-5-methoxybenzene

| Parameter | Atom(s) Involved | Predicted Value | Rationale & Authoritative Context |

| Bond Lengths | |||

| C-Br | C1-Br, C4-Br | ~1.90 Å | Consistent with C(sp²)-Br bond lengths in substituted halobenzenes.[10] |

| C-F | C2-F | ~1.35 Å | Typical C(sp²)-F bond length, shorter than C-Cl or C-Br due to fluorine's high electronegativity. |

| C-O | C5-O | ~1.37 Å | Shorter than a C(sp³)-O bond due to resonance between the oxygen lone pair and the aromatic ring.[11] |

| O-CH₃ | O-C(methyl) | ~1.43 Å | Standard C(sp³)-O single bond length.[9] |

| C-C (aromatic) | Ring carbons | 1.37 - 1.40 Å | Typical range for substituted benzene rings.[8] |

| Bond Angles | |||

| C-C-C (internal) | Ring carbons | 118 - 122° | Angles will deviate slightly from the ideal 120° of a perfect hexagon due to the differing steric and electronic demands of the substituents. |

| C-C-O | C(ring)-C5-O | ~117-119° | Influenced by the steric interaction between the methoxy group and adjacent ring atoms.[9] |

| C-O-C | C5-O-C(methyl) | ~118° | The angle is typically larger than the tetrahedral angle of 109.5° due to the steric bulk of the phenyl group.[9] |

Molecular Structure Diagram

The following diagram illustrates the atomic numbering scheme for 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Caption: Atomic numbering of 1,4-Dibromo-2-fluoro-5-methoxybenzene.

Conformational Analysis of the Methoxy Group

While the overall framework of the molecule is rigid, the rotation of the methoxy group around the C5-O bond introduces conformational flexibility.[12] The orientation of this group relative to the aromatic ring is critical as it influences the molecule's dipole moment, steric profile, and electronic properties.

Theoretical Approach: Density Functional Theory (DFT)

Conformational analysis of molecules like this is most effectively performed using computational quantum chemistry methods, with Density Functional Theory (DFT) being a widely used and reliable approach.[13] DFT calculations can accurately model the electronic structure and predict the relative energies of different conformers.[13]

-

Causality: Experimental techniques like NMR provide data that is an average of all conformations present at a given temperature.[14] Computational modeling allows us to isolate and characterize specific conformations, including transition states, that are not directly observable.[15]

Protocol: Potential Energy Surface (PES) Scan

A PES scan is performed to map the energy of the molecule as a function of a specific geometric parameter—in this case, the dihedral angle defined by the atoms C6-C5-O-C(methyl).

Step 1: Model Building An initial 3D structure of the molecule is built using molecular modeling software.

Step 2: Geometry Optimization A full geometry optimization is performed using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the nearest local energy minimum.

Step 3: Constrained Optimization (PES Scan) The C6-C5-O-C(methyl) dihedral angle is selected as the reaction coordinate. The calculation proceeds by fixing this angle at a starting value (e.g., 0°) and optimizing the rest of the molecular geometry. The angle is then systematically incremented (e.g., by 10°) and the process is repeated over a full 360° rotation.